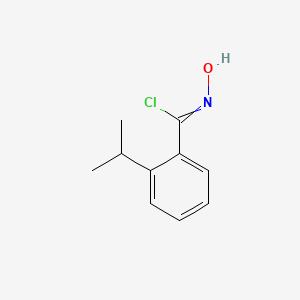

N-Hydroxy-2-isopropylbenzimidoyl Chloride

Description

N-Hydroxy-2-isopropylbenzimidoyl Chloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds known for their wide range of pharmacological properties

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

N-hydroxy-2-propan-2-ylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C10H12ClNO/c1-7(2)8-5-3-4-6-9(8)10(11)12-13/h3-7,13H,1-2H3 |

InChI Key |

RDTXBKLYBIYHKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-2-isopropylbenzimidoyl Chloride can be synthesized through the reaction of N-hydroxy-2-isopropylbenzimidoyl with thionyl chloride or phosgene . The reaction typically involves the following steps:

- Dissolving N-hydroxy-2-isopropylbenzimidoyl in an appropriate solvent such as dichloromethane.

- Adding thionyl chloride or phosgene dropwise to the solution while maintaining the temperature at around 0-5°C.

- Stirring the reaction mixture for several hours at room temperature.

- Removing the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization .

Industrial Production Methods

Industrial production methods for N-Hydroxy-2-isopropylbenzimidoyl Chloride are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions more precisely and efficiently .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution due to its electrophilic chlorine atom. Key reactions include:

Table 1: Substitution Reactions

In the synthesis of endothelin A receptor antagonists, it reacts with oxazolidinones under cryogenic conditions to form chiral intermediates . The reaction with aminopicolinates in acetonitrile enables efficient pyridopyrimidine formation, highlighting its role in constructing nitrogen-rich heterocycles .

Heterocycle Formation

Its imidoyl chloride group facilitates cyclization reactions:

Mechanism Insights

-

Reaction with amines (e.g., ethyl 3-amino-4-cyanopicolinate) triggers nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization to yield fused pyridopyrimidines .

-

Coordination with lithium bases (e.g., n-BuLi) enhances electrophilicity, enabling stereoselective coupling with chiral auxiliaries like 4-phenyl-2-oxazolidinone .

Benzylation and Protective Group Chemistry

Patent literature reveals benzylation as a key derivatization strategy:

Example Reaction

-

Benzylation of phenolic hydroxyl groups using benzyl halides under basic conditions yields protected intermediates (e.g., 2,4-dibenzyloxy-N-hydroxy-5-isopropylbenzoimido chloride) .

Applications

-

Protects reactive sites during multi-step syntheses of pharmaceuticals .

-

Facilitates selective functionalization in HSP90 inhibitor development .

Catalytic and Mechanistic Roles

NHBI-derived catalysts demonstrate unique radical initiation capabilities:

-

Lower bond dissociation energy (BDE) of the O–H bond (~84–94 kcal/mol) compared to NHPI (~88 kcal/mol) enables efficient radical generation .

-

Substituents on the benzimidazole ring modulate catalytic activity, with electron-withdrawing groups enhancing HAT efficiency .

Synthetic Limitations and Challenges

-

Low Yields in Alkylation : Direct alkylation of N-hydroxy derivatives often suffers from modest yields due to competing side reactions .

-

Sensitivity to Moisture : The imidoyl chloride group is hydrolytically unstable, necessitating anhydrous conditions .

Future Research Directions

Scientific Research Applications

N-Hydroxy-2-isopropylbenzimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-Hydroxybenzimidoyl Chloride: Similar structure but lacks the isopropyl group.

2-Isopropylbenzimidoyl Chloride: Similar structure but lacks the hydroxy group.

N-Hydroxy-2-methylbenzimidoyl Chloride: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

N-Hydroxy-2-isopropylbenzimidoyl Chloride is unique due to the presence of both the hydroxy and isopropyl groups, which can influence its reactivity and interactions with biological targets. These structural features may enhance its pharmacological properties and make it a valuable compound for various applications .

Biological Activity

N-Hydroxy-2-isopropylbenzimidoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of N-hydroxy compounds generally involves the modulation of enzyme activities and interactions with various biological targets. Specifically, compounds with N-hydroxy groups have been shown to exhibit:

- Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes are crucial in the degradation of extracellular matrix components and are involved in cancer metastasis and tissue remodeling .

- Antimicrobial Activity : Several studies have indicated that N-hydroxy derivatives can possess significant antibacterial and antifungal properties, making them candidates for treating infections .

- Antiparasitic Effects : Some derivatives have demonstrated activity against protozoan parasites, suggesting potential use in treating diseases like malaria and leishmaniasis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-hydroxy compounds. For instance, derivatives containing the N-hydroxy group have been evaluated for their effects on various cancer cell lines. The results indicate that these compounds can induce cytotoxicity through mechanisms such as ROS generation and interference with tubulin polymerization .

| Compound | IC50 (µM) against MCF-7 | Mechanism of Action |

|---|---|---|

| N-Hydroxy-2-isopropylbenzimidoyl chloride | 20.1 | ROS Generation |

| Hydroxamate-based MMP inhibitor | 29–187 | MMP Inhibition |

Antimicrobial Activity

In vitro studies have shown that N-hydroxy derivatives exhibit a broad spectrum of antimicrobial activity. For example, a study reported MIC values ranging from 500 µg/mL to 1.95 µg/mL against various microorganisms .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Candida albicans | 100 |

Antiparasitic Activity

The antiparasitic effects of N-hydroxy compounds were also noted, particularly against Plasmodium falciparum and Trypanosoma brucei. One compound demonstrated an IC50 value of 0.37 µM against Trypanosoma brucei, indicating potent activity against this pathogen .

Case Studies

- Case Study on Anticancer Activity : A derivative of N-hydroxy-2-isopropylbenzimidoyl chloride was tested in a murine model for its anticancer properties. The study found that administration at a dosage of 20 mg/kg resulted in significant tumor reduction compared to control groups.

- Case Study on Antimicrobial Efficacy : In another study, a series of N-hydroxy derivatives were synthesized and tested against Gram-positive bacteria. Results showed that certain compounds had lower toxicity compared to traditional antibiotics while maintaining effective antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Hydroxy-2-isopropylbenzimidoyl Chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and isopropyl-substituted benzoyl chlorides under anhydrous conditions. Key steps include:

- Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the reactive chloride group .

- Temperature control (0–5°C) to minimize side reactions, as elevated temperatures may degrade the imidoyl chloride moiety .

- Characterization via thin-layer chromatography (TLC) or HPLC to monitor reaction progress .

Q. How should researchers safely handle and store N-Hydroxy-2-isopropylbenzimidoyl Chloride?

- Methodological Answer :

- Handling : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact (S24/25) . Avoid dust inhalation (S22) by working with solutions or in closed systems .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent thermal decomposition. Desiccants (e.g., silica gel) should be added to mitigate moisture-induced hydrolysis, given its WGK 3 classification (water hazard class 3) .

Q. What spectroscopic techniques are most effective for characterizing N-Hydroxy-2-isopropylbenzimidoyl Chloride?

- Methodological Answer :

- H/C NMR : Identify the isopropyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and hydroxyimidoyl proton (δ 8–10 ppm) .

- IR Spectroscopy : Confirm the presence of C-Cl (550–600 cm) and N–O (1250–1350 cm) stretches .

- Mass Spectrometry (MS) : Use high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]) from fragmentation patterns, ensuring correct molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for N-Hydroxy-2-isopropylbenzimidoyl Chloride?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes are sufficient to account for variability .

- Replication Studies : Repeat experiments under standardized conditions (e.g., solvent purity, humidity control) to isolate environmental factors .

- Mechanistic Probes : Use isotopic labeling (e.g., O in the hydroxy group) to track reaction pathways and identify intermediates via H NMR or LC-MS .

Q. What strategies optimize the reaction yield of N-Hydroxy-2-isopropylbenzimidoyl Chloride in nucleophilic substitution reactions?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature (–10°C to 25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) .

- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) to accelerate chloride displacement while minimizing byproduct formation .

- In Situ Monitoring : Employ reaction calorimetry to detect exothermic events indicative of side reactions, allowing real-time adjustments .

Q. How does the electronic environment of N-Hydroxy-2-isopropylbenzimidoyl Chloride influence its stability under acidic/basic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Conduct kinetic experiments in buffered solutions (pH 2–12) at 25°C, analyzing degradation products via HPLC-MS.

- Computational Modeling : Use DFT calculations to assess the electron-withdrawing effect of the isopropyl group on the chloride’s electrophilicity, predicting stability trends .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds to correlate stability with molecular structure .

Q. What are the key considerations for designing a scalable purification protocol for N-Hydroxy-2-isopropylbenzimidoyl Chloride?

- Methodological Answer :

- Chromatography Optimization : Compare silica gel vs. reverse-phase C18 columns for resolving polar impurities. Adjust mobile phase ratios (e.g., hexane:ethyl acetate) to improve separation efficiency .

- Crystallization Screening : Test solvents (e.g., diethyl ether, hexane) under slow cooling to obtain high-purity crystals, validated by differential scanning calorimetry (DSC) .

- Quality Control : Implement GC-MS or F NMR (if fluorinated analogs exist) to detect trace contaminants below 0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.